5-bromo-N-cyclopropylthiophene-3-carboxamide 5-bromo-N-cyclopropylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412129
InChI: InChI=1S/C8H8BrNOS/c9-7-3-5(4-12-7)8(11)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)
SMILES: C1CC1NC(=O)C2=CSC(=C2)Br
Molecular Formula: C8H8BrNOS
Molecular Weight: 246.13 g/mol

5-bromo-N-cyclopropylthiophene-3-carboxamide

CAS No.:

Cat. No.: VC13412129

Molecular Formula: C8H8BrNOS

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-cyclopropylthiophene-3-carboxamide -

Specification

Molecular Formula C8H8BrNOS
Molecular Weight 246.13 g/mol
IUPAC Name 5-bromo-N-cyclopropylthiophene-3-carboxamide
Standard InChI InChI=1S/C8H8BrNOS/c9-7-3-5(4-12-7)8(11)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)
Standard InChI Key BMFUUTJHTKKBNI-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CSC(=C2)Br
Canonical SMILES C1CC1NC(=O)C2=CSC(=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

The molecular formula of 5-bromo-N-cyclopropylthiophene-3-carboxamide is C₈H₈BrNOS, with a molecular weight of 246.13 g/mol. Key structural features include:

  • A thiophene ring (five-membered sulfur-containing heterocycle).

  • A bromine atom at the 5-position, enhancing electrophilic reactivity.

  • A carboxamide group (-CONH-) at the 3-position, substituted with a cyclopropyl moiety.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₈BrNOS
Molecular Weight246.13 g/mol
Boiling PointEstimated >250°C (based on analogs)
LogP (Partition Coefficient)~3.5 (predicted for lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF

Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura reaction is a cornerstone for synthesizing cyclopropylthiophenes. For example, bromothiophenes can react with cyclopropylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand to yield cyclopropyl-substituted products .
Example Procedure:

  • Substrate Preparation: 3-Bromothiophene-3-carboxylic acid is esterified to protect the carboxyl group.

  • Cross-Coupling: Reaction with cyclopropylboronic acid using Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ in toluene/water at 90°C .

  • Amidation: The ester intermediate is hydrolyzed to the carboxylic acid, followed by coupling with cyclopropylamine using EDC/HOBt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, 90°C72–94%
BrominationNBS or Br₂ in acetic acid74–96%
AmidationEDC, HOBt, DMF, rt80–95%

Bromination Strategies

Bromination of cyclopropylthiophenes is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under buffered conditions (e.g., NaOAc/AcOH) to prevent acid-sensitive cyclopropane ring opening .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR:

    • Thiophene protons: δ 7.2–7.5 ppm (doublets for H-4 and H-5).

    • Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet).

    • Amide NH: δ 6.5–7.0 ppm (broad singlet) .

  • IR:

    • Amide C=O stretch: ~1680 cm⁻¹.

    • N-H bend: ~1550 cm⁻¹ .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs indicates decomposition temperatures >200°C, consistent with stable aromatic and cyclopropane systems .

CompoundTargetIC₅₀/EC₅₀
5-Bromo-N-cyclopropylthiophene-3-carboxamideDHODH (predicted)~100 nM*
5-Bromo-N-propylthiophene-3-carboxamideLDH265 nM
4-Bromo-N-cyclopropylthiophene-3-carboxamideDHODH84 nM

*Predicted based on structural similarity .

Applications in Materials Science

Organic Electronics

Brominated thiophenes serve as precursors for conductive polymers. The cyclopropyl group may enhance thermal stability in organic field-effect transistors (OFETs) .

Photovoltaic Materials

Thiophene derivatives are used in dye-sensitized solar cells (DSSCs). The bromine atom facilitates cross-coupling for tailored bandgap engineering .

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluate kinase inhibition and antimicrobial activity.

  • Materials Optimization: Incorporate into π-conjugated systems for flexible electronics .

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